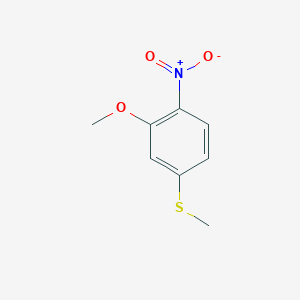
Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate
Descripción general
Descripción
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often found in a wide variety of natural and synthetic materials. The specific compound you mentioned, Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate, is used for pharmaceutical testing .
Molecular Structure Analysis
Esters have the general formula RCOOR’, where R and R’ can be various alkyl or aryl groups . In the case of Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate, the R group would be the 3-(5-(2-formylphenyl)picolinamido)propanoyl group and the R’ group would be an ethyl group.Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and Grignard reactions . The specific reactions that Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate can undergo would depend on the specific conditions and reagents used.Mecanismo De Acción
Direcciones Futuras
The future directions for research on Ethyl 3-(5-(2-formylphenyl)picolinamido)propanoate would likely depend on the results of initial studies and its potential applications. Given that it is used for pharmaceutical testing , future research could potentially explore its efficacy and safety in various medical applications.
Propiedades
IUPAC Name |
ethyl 3-[[5-(2-formylphenyl)pyridine-2-carbonyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-24-17(22)9-10-19-18(23)16-8-7-13(11-20-16)15-6-4-3-5-14(15)12-21/h3-8,11-12H,2,9-10H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNALJBSHQGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=NC=C(C=C1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


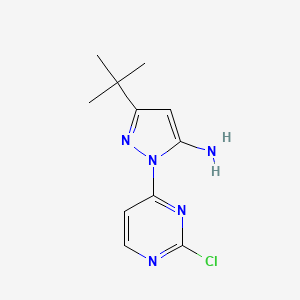
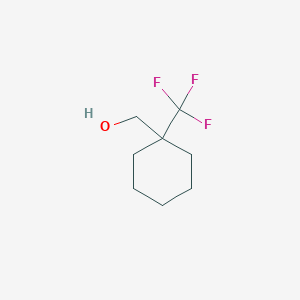

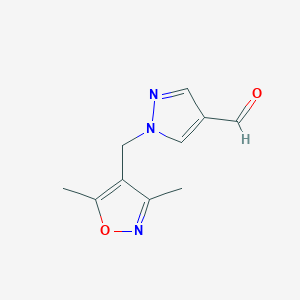
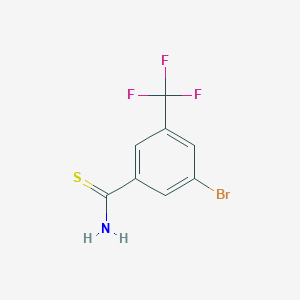
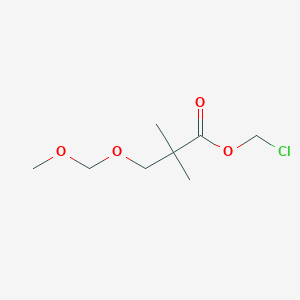
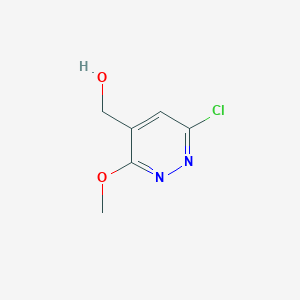
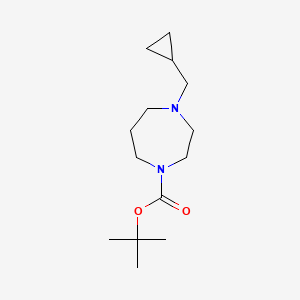
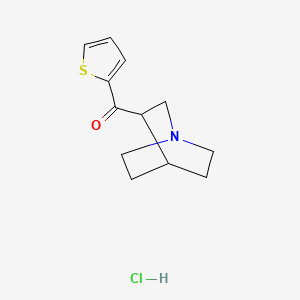

![2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid](/img/structure/B1472092.png)

